(3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis
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Overview
Description
(3R,4S)-3,4-Difluoropyrrolidine-1-carboxamide, cis, is a chiral fluorinated pyrrolidine derivative. This compound is notable for its unique stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical properties and biological activity. Fluorinated compounds are often of interest in medicinal chemistry due to their potential to enhance metabolic stability, bioavailability, and binding affinity to biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis, typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Chiral Resolution: The stereochemistry is controlled through chiral catalysts or chiral starting materials.
Amidation: The final step involves the formation of the carboxamide group, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound, would likely involve:
Large-scale fluorination: Using scalable fluorination techniques.
Chiral synthesis: Employing chiral auxiliaries or catalysts to ensure the correct stereochemistry.
Optimization of reaction conditions: To maximize yield and purity, including temperature control, solvent selection, and purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis, is used as a building block for the synthesis of more complex molecules. Its fluorinated structure can enhance the properties of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and receptors. The fluorine atoms can influence binding affinity and selectivity, making it a valuable tool in drug discovery.
Medicine
Medicinally, fluorinated pyrrolidines are explored for their potential as therapeutic agents. They may exhibit improved pharmacokinetic properties, such as increased metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced resistance to degradation or improved performance in specific applications.
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-difluoropyrrolidine-1-carboxamide, cis, involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions. The stereochemistry of the compound ensures that it fits precisely into the active sites of target proteins, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-3,4-Difluoropyrrolidine-1-carboxamide: Differing only in stereochemistry, this compound may exhibit different biological activity and binding properties.
3,4-Difluoropyrrolidine: Lacking the carboxamide group, this compound has different chemical reactivity and applications.
(3R,4S)-3,4-Dichloropyrrolidine-1-carboxamide: Substitution of fluorine with chlorine alters the compound’s properties, such as reactivity and biological activity.
Uniqueness
(3R,4S)-3,4-Difluoropyrrolidine-1-carboxamide, cis, is unique due to its specific stereochemistry and the presence of fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
2154811-42-2 |
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Molecular Formula |
C5H8F2N2O |
Molecular Weight |
150.1 |
Purity |
95 |
Origin of Product |
United States |
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